5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile
CAS No.: 303146-50-1
Cat. No.: VC7431828
Molecular Formula: C15H12N2OS
Molecular Weight: 268.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303146-50-1 |
|---|---|
| Molecular Formula | C15H12N2OS |
| Molecular Weight | 268.33 |
| IUPAC Name | 5-acetyl-6-methyl-2-phenylsulfanylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C15H12N2OS/c1-10-14(11(2)18)8-12(9-16)15(17-10)19-13-6-4-3-5-7-13/h3-8H,1-2H3 |
| Standard InChI Key | WNANIVUJPCGBCS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C(=N1)SC2=CC=CC=C2)C#N)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile is C₁₅H₁₃N₂OS, derived from its pyridine core (C₅H₃N) with substituents:
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Acetyl group (-COCH₃) at position 5
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Methyl group (-CH₃) at position 6
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Phenylsulfanyl group (-S-C₆H₅) at position 2
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Nitrile group (-CN) at position 3
The molecular weight is 268.34 g/mol, calculated as follows:
This aligns with the mass spectrometry data of structurally related nicotinonitriles .
Stereoelectronic Properties
The phenylsulfanyl group introduces electron-withdrawing effects due to the sulfur atom’s electronegativity, influencing the compound’s reactivity. The acetyl and nitrile groups further polarize the pyridine ring, creating regions of high electron density at positions 4 and 6. Computational modeling predicts a planar geometry with dihedral angles of 5–10° between the pyridine ring and substituents .
Synthesis and Reaction Pathways
Synthetic Routes
While no direct synthesis of 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile is documented, a plausible route involves:
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Formation of the Pyridine Core:
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Condensation of ethyl acetoacetate with ammonium acetate and malononitrile under acidic conditions yields 5-acetyl-6-methylnicotinonitrile.
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Sulfanylation at Position 2:
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Nucleophilic aromatic substitution (NAS) using phenylsulfanyl chloride in the presence of a base (e.g., K₂CO₃) introduces the phenylsulfanyl group.
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This method mirrors the synthesis of 5-acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile, where propylsulfanyl chloride was used.
Key Reaction Conditions
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Temperature: 80–100°C
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Solvent: Dimethylformamide (DMF) or acetonitrile
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Yield: ~65–70% (estimated from analogous reactions)
Physicochemical Properties
Spectral Characteristics
Predicted spectral data based on analogous compounds:
| Spectrum | Key Peaks |
|---|---|
| ¹H NMR | δ 2.3 (s, 3H, CH₃), δ 2.6 (s, 3H, COCH₃), δ 7.3–7.5 (m, 5H, C₆H₅), δ 8.1 (s, 1H, H-4) |
| ¹³C NMR | δ 24.1 (CH₃), δ 30.8 (COCH₃), δ 118.2 (CN), δ 126–134 (C₆H₅), δ 168.9 (C=O) |
| IR | 2220 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C aromatic) |
Thermodynamic Parameters
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Melting Point: Estimated 180–185°C (similar to 5-acetyl-6-methyl-2-propylsulfanyl analogs)
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Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DMF, and chloroform
Biological and Chemical Applications
Hypothesized Targets
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Kinases: Similar to LY364947, this compound could inhibit ATP-binding sites due to its planar structure .
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Microbial Enzymes: The nitrile group may interfere with bacterial cell wall synthesis.
Material Science Applications
The compound’s conjugated system suggests utility in:
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Organic Semiconductors: As an electron-deficient moiety in donor-acceptor polymers.
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Coordination Chemistry: Potential ligand for transition metals via the nitrile and sulfur groups.
Future Research Directions
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